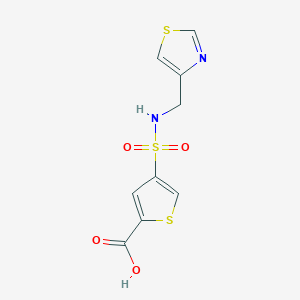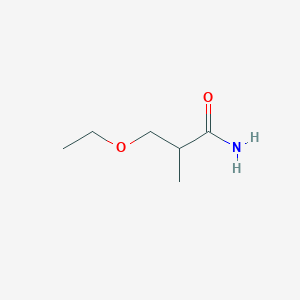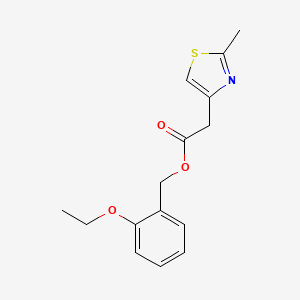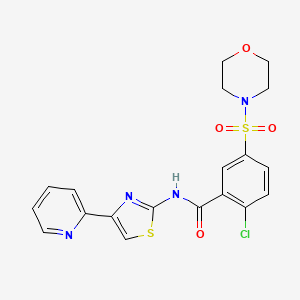![molecular formula C15H20IN3O3 B7550181 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide](/img/structure/B7550181.png)
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide works by inhibiting the activity of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide has been shown to have anti-tumor effects in various cancer cell lines. It has also been shown to have neuroprotective effects and can prevent the death of neurons. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the levels of inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide in lab experiments include its ability to inhibit the activity of PARP, which is involved in the repair of DNA damage. This compound has also been shown to have anti-tumor and neuroprotective effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
For the study of 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide include its potential use in combination with other chemotherapeutic agents for cancer treatment. This compound can also be studied for its potential use in the treatment of other neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound in vivo. Additionally, the potential side effects of this compound need to be further investigated.
Métodos De Síntesis
The synthesis of 2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide involves the reaction of 2-iodobenzoic acid with 2-(2-morpholin-4-ylethylamino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the DNA repair pathway. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
Propiedades
IUPAC Name |
2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O3/c16-13-4-2-1-3-12(13)15(21)18-11-14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPNFCLXMIOZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CNC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)



![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)

![5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7550166.png)
![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)

![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)